Spectroscopic Analysis of 2-Nitroterephthalic Acid: An In-depth Technical Guide
Spectroscopic Analysis of 2-Nitroterephthalic Acid: An In-depth Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic characterization of 2-nitroterephthalic acid, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The following sections detail the theoretical basis and practical application of essential spectroscopic techniques for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) of 2-nitroterephthalic acid reveals the electronic environment of the protons on the aromatic ring. The electron-withdrawing nature of the nitro group and the carboxylic acid groups significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower field (higher ppm) compared to benzene.
Table 1: ¹H NMR Spectral Data for 2-Nitroterephthalic Acid
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | DMSO-d₆ | ~8.4 | d | ~8.0 | H-3 |
| ~8.2 | dd | ~8.0, ~1.5 | H-5 | ||
| ~7.9 | d | ~1.5 | H-6 | ||
| ~13.5 | br s | - | 2 x -COOH |
Note: Predicted values based on analogous compounds and spectral databases. Actual values may vary.
Carbon-13 NMR (¹³C NMR) provides insight into the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups.
Table 2: ¹³C NMR Spectral Data for 2-Nitroterephthalic Acid
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Assignment |
| ¹³C | DMSO-d₆ | ~167 | C=O (C4-COOH) |
| ~165 | C=O (C1-COOH) | ||
| ~150 | C-NO₂ | ||
| ~138 | C-4 | ||
| ~134 | C-1 | ||
| ~132 | C-5 | ||
| ~130 | C-6 | ||
| ~125 | C-3 |
Note: Predicted values based on spectral databases and known substituent effects.[1]
A generalized procedure for acquiring NMR spectra of 2-nitroterephthalic acid is as follows:
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Sample Preparation : Dissolve approximately 10-20 mg of 2-nitroterephthalic acid in 0.6-0.8 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[2] Ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.
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Instrument Setup :
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Use a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[2]
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Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
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Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[2]
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Data Acquisition :
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Acquire the ¹H NMR spectrum at room temperature. A sufficient number of scans (e.g., 16-32) should be co-added to achieve a good signal-to-noise ratio.
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Acquire the ¹³C NMR spectrum. A larger number of scans will be necessary to obtain a spectrum with adequate signal-to-noise.
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Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: FTIR Spectral Data for 2-Nitroterephthalic Acid
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-2500 (broad) | O-H stretch | Carboxylic acid dimer |
| ~1710 (strong) | C=O stretch | Carboxylic acid |
| ~1540 (strong) | Asymmetric N-O stretch | Nitro group |
| ~1450 (medium) | C=C stretch | Aromatic ring |
| ~1350 (strong) | Symmetric N-O stretch | Nitro group |
| ~1280 (strong) | C-O stretch / O-H bend | Carboxylic acid |
| ~920 (medium, broad) | O-H bend (out-of-plane) | Carboxylic acid dimer |
Note: Peak positions are approximate and can vary based on the sample preparation method.[2]
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Sample Preparation :
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Thoroughly grind 1-2 mg of dry 2-nitroterephthalic acid with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.
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Transfer the fine powder to a pellet-forming die.
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Press the powder under high pressure (several tons) to form a transparent or translucent pellet.
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Instrument Setup :
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Record a background spectrum of the empty sample holder.
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Set the spectral range, typically from 4000 to 400 cm⁻¹.[2]
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Select an appropriate number of scans (e.g., 16 or 32) to be co-added.
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Data Acquisition : Place the KBr pellet in the sample holder and acquire the IR spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring, carboxylic acid groups, and the nitro group in 2-nitroterephthalic acid results in characteristic absorption bands.
Table 4: UV-Vis Spectral Data for 2-Nitroterephthalic Acid
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |
| Ethanol (B145695) | ~245 | ~12,000 | π → π |
| ~290 | ~8,000 | π → π | |
| ~340 | ~2,000 | n → π* |
Note: These are estimated values based on the UV-Vis spectrum of terephthalic acid (λmax at 190, 241, and 285 nm) and the expected bathochromic shift due to the nitro group.[3]
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Sample Preparation :
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Prepare a stock solution of 2-nitroterephthalic acid of a known concentration in a suitable UV-transparent solvent (e.g., ethanol or methanol).
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Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance readings within the linear range of the instrument (typically 0.1 to 1.0).
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Instrument Setup :
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Turn on the spectrophotometer and allow the lamps to warm up.
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Set the wavelength range for scanning (e.g., 200-400 nm).
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Use the solvent as a blank to zero the instrument.
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Data Acquisition :
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Rinse the cuvette with the sample solution and then fill it.
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Place the cuvette in the sample holder and record the absorption spectrum.
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Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 5: Mass Spectrometry Data for 2-Nitroterephthalic Acid
| Technique | m/z Value | Assignment |
| Electron Ionization (EI) | 211 | [M]⁺ (Molecular Ion) |
| 194 | [M - OH]⁺ | |
| 166 | [M - COOH]⁺ | |
| 165 | [M - NO₂]⁺ | |
| 120 | [M - COOH - NO₂]⁺ |
Note: Fragmentation pattern is predicted based on the known fragmentation of aromatic carboxylic acids and nitroaromatic compounds.[4]
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Sample Introduction : Introduce a small amount of the solid or a solution of 2-nitroterephthalic acid into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.[2]
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Ionization : Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause the molecules to ionize and fragment.
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Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
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Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
